REACTION_CXSMILES
|
C[O:2][C:3]1[N:8]=[CH:7][C:6]([CH:9]=[O:10])=[CH:5][CH:4]=1>Br>[O:2]=[C:3]1[NH:8][CH:7]=[C:6]([CH:9]=[O:10])[CH:5]=[CH:4]1
|
Name
|
hydrobromide salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=N1)C=O
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution heated to 150 degrees gradually over one hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
Methanol (4 mL) and acetone (2 mL) were added
|
Type
|
WASH
|
Details
|
the solution washed with diethyl ether (3×15 mL)
|
Type
|
ADDITION
|
Details
|
Water (10 mL) was added
|
Type
|
FILTRATION
|
Details
|
The solution was then filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to yield a tan solid
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography on silica gel using 30% methanol in chloroform as eluant
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=CC(=CN1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.09 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 121.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |